1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene
Description
Contextualizing 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene within Aromatic Ether Synthesis
Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to an aromatic ring and an alkyl or another aryl group. This structural motif is prevalent in a vast array of pharmacologically important molecules and natural products. The synthesis of these ethers is a fundamental objective in organic chemistry, with several established and emerging methodologies.
The classical and most traditional method for forming alkyl aryl ethers is the Williamson ether synthesis . This reaction involves the displacement of a halide ion from a primary alkyl halide by a phenoxide ion, which is typically formed by deprotonating a phenol (B47542) with a suitable base. rsc.org For a molecule like this compound, this would involve the reaction of 4-methoxyphenoxide with 4-nitrobenzyl halide.
Over the past decades, significant advancements have led to the development of transition-metal-catalyzed cross-coupling reactions, which have broadened the scope of aryl ether synthesis. These methods often overcome the limitations of the Williamson synthesis, such as the need for harsh reaction conditions or the low nucleophilicity of certain phenoxides. stackexchange.com Key among these are the Ullmann condensation and the Buchwald-Hartwig amination , which has been adapted for etherification.
Ullmann Condensation: This copper-catalyzed reaction typically couples an aryl halide with an alcohol. organic-chemistry.org Modern variations use ligands like N,N-dimethylglycine or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) to facilitate the coupling under milder conditions. organic-chemistry.org
Buchwald-Hartwig Coupling: While primarily known for C-N bond formation, palladium-catalyzed systems have also been developed for the synthesis of aryl ethers from aryl halides or triflates and alcohols. google.com The proposed mechanism involves the oxidative addition of a Pd(0) complex to the aryl halide, followed by reaction with the alcohol or alkoxide and subsequent reductive elimination to yield the aryl ether. google.com
More recent developments include metal-free approaches, such as the arylation of alcohols with diaryliodonium salts, which provides a pathway to sterically congested ethers under mild conditions. organic-chemistry.org
Interactive Table: Comparison of Major Aryl Ether Synthesis Methods
| Method | Typical Reactants | Catalyst/Reagent | Key Advantages |
|---|---|---|---|
| Williamson Synthesis | Phenoxide + Alkyl Halide | Base (e.g., NaH, K2CO3) | Simple, cost-effective for primary alkyl halides. rsc.org |
| Ullmann Condensation | Aryl Halide + Alcohol | Copper(I) salt + Ligand | Effective for a range of aryl halides. organic-chemistry.org |
| Buchwald-Hartwig | Aryl Halide/Triflate + Alcohol | Palladium complex + Ligand + Base | Mild conditions, broad functional group tolerance. google.com |
| Diaryliodonium Salts | Tertiary Alcohol + Diaryliodonium Salt | None (Metal-free) | Access to sterically hindered ethers. organic-chemistry.org |
The synthesis of this compound would most straightforwardly be achieved via the Williamson ether synthesis, given the high reactivity of the benzylic halide (4-nitrobenzyl halide) toward nucleophilic substitution by the 4-methoxyphenoxide.
The Role of Nitrobenzyl Moieties in Organic Transformations
The 4-nitrobenzyl (or p-nitrobenzyl, PNB) group is a versatile functional group in organic synthesis, primarily utilized as a protecting group for various functionalities, including alcohols, phenols, amines, and amides. ontosight.ainih.gov Its utility stems from its stability under a range of reaction conditions and its selective removal under specific, often mild, protocols.
The presence of the electron-withdrawing nitro group at the para position significantly influences the reactivity of the benzylic position. This electronic effect makes the PNB group susceptible to cleavage under conditions that typically leave a simple benzyl (B1604629) group intact. nih.gov The cleavage of p-nitrobenzyl ethers can be accomplished through several methods:
Reductive Methods: Catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) is a common method. The nitro group is first reduced to an amine, forming a p-aminobenzyl ether. This intermediate is unstable and readily cleaves to release the free alcohol and p-aminobenzyl derivatives.
Electrochemical Oxidation: An alternative two-step method involves the reduction of the nitro group to an amino group, followed by electrochemical oxidation to cleave the ether linkage. nih.gov
Basic Hydrolysis: A mild and efficient one-step protocol has been developed for the cleavage of both o- and p-nitrobenzyl ethers using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at elevated temperatures (75 °C). nih.govcaltech.edu The proposed mechanism involves oxidation at the benzylic position by dissolved oxygen, leading to the formation of 4-nitrobenzaldehyde (B150856) as a by-product and the release of the protected alcohol. nih.gov This method offers a simple alternative to multi-step procedures. nih.gov
Notably, the ortho-nitrobenzyl (ONB) isomer is particularly well-known as a photolabile or "photocleavable" protecting group. nih.govnih.govacs.org Upon irradiation with UV light (typically around 365 nm), the ONB group undergoes an intramolecular rearrangement, leading to the release of the protected functional group and the formation of an o-nitrosobenzaldehyde by-product. acs.orgupenn.eduacs.org This property allows for the spatial and temporal control of deprotection, which is highly valuable in fields like materials science and chemical biology. nih.govscholasticahq.com While the para-nitrobenzyl group in this compound does not undergo this photochemical cleavage, its presence is a key feature for controlled chemical deprotection. nih.govchemrxiv.org
Interactive Table: Cleavage Conditions for p-Nitrobenzyl (PNB) Ethers
| Method | Reagents/Conditions | By-products | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | p-aminobenzyl derivatives | Common, effective, but not selective if other reducible groups are present. |
| Electrolytic Oxidation | Two steps: Reduction (e.g., Zn, NH₄Cl) then electrochemical oxidation | Varies | Avoids heavy metal reagents. nih.gov |
| Aqueous Base | 20% aq. NaOH in MeOH, 75 °C | 4-Nitrobenzaldehyde | Mild, one-step procedure. nih.govcaltech.edu |
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenoxy)methyl]-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13-6-8-14(9-7-13)19-10-11-2-4-12(5-3-11)15(16)17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVAEAVGTOZSNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356492 | |
| Record name | 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100867-08-1 | |
| Record name | 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodologies for the Synthesis of 1 Methoxy 4 4 Nitrobenzyl Oxy Benzene
Synthetic Pathways to the Benzyl (B1604629) Aryl Ether Linkage
The formation of the ether bond between the 4-methoxyphenolic oxygen and the benzylic carbon of the 4-nitrobenzyl group can be achieved through several synthetic methodologies. These methods primarily rely on the reaction of a nucleophilic oxygen species with an electrophilic benzylic carbon.
Williamson Ether Synthesis Approaches
The Williamson ether synthesis is a cornerstone in the preparation of ethers and is a highly applicable method for the synthesis of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene. This reaction involves the nucleophilic substitution of a halide or other suitable leaving group on the benzyl moiety by the 4-methoxyphenoxide ion. The general reaction is depicted below:

Figure 1: General scheme of the Williamson ether synthesis for this compound.
The efficiency of the Williamson ether synthesis is highly dependent on the choice of reactants and reaction conditions. Key variables that are often optimized to maximize the yield and purity of the desired product include the nature of the base, the leaving group on the benzyl halide, the reaction temperature, and the reaction time.
Reactant System Optimization:
Base Selection: A crucial first step is the deprotonation of 4-methoxyphenol (B1676288) to form the more nucleophilic 4-methoxyphenoxide. The choice of base can significantly impact the reaction rate and yield. Common bases include alkali metal hydroxides (e.g., NaOH, KOH), carbonates (e.g., K2CO3), and hydrides (e.g., NaH). The strength of the base should be sufficient to deprotonate the phenol (B47542) without promoting side reactions. For instance, in the synthesis of a similar compound, 3-methoxy-4-nitrobenzaldehyde, potassium carbonate was effectively used in N,N-dimethylformamide (DMF) to achieve a high yield. chemicalbook.com
Leaving Group: The 4-nitrobenzyl moiety must possess a good leaving group to facilitate the nucleophilic attack. Halides are commonly employed, with the reactivity order generally being I > Br > Cl > F. 4-Nitrobenzyl bromide is a frequently used and commercially available starting material for such syntheses.
Stoichiometry: The molar ratio of the reactants can be adjusted to drive the reaction to completion. Often, a slight excess of one of the reactants, typically the less expensive or more readily available one, is used.
Reaction Condition Optimization:
Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to an increase in side products, such as elimination products from the benzyl halide. A typical temperature range for Williamson ether synthesis is between 50-100 °C. masterorganicchemistry.com
Reaction Time: The duration of the reaction is optimized to ensure the complete consumption of the limiting reagent. This is often monitored by techniques such as thin-layer chromatography (TLC). For a structurally related compound, 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde, a reaction time of 24 hours at reflux in acetonitrile (B52724) was employed. nih.gov
The following interactive table illustrates the potential impact of varying reaction conditions on the yield of a hypothetical Williamson ether synthesis of this compound, based on general principles and literature precedents for similar reactions.
| Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) |
| K2CO3 | Acetone | 56 (reflux) | 12 | 75 |
| NaOH | Ethanol (B145695) | 78 (reflux) | 8 | 68 |
| NaH | THF | 66 (reflux) | 6 | 85 |
| K2CO3 | DMF | 80 | 8 | 92 |
| Cs2CO3 | Acetonitrile | 82 (reflux) | 10 | 95 |
This table is illustrative and based on general principles of Williamson ether synthesis. Actual yields may vary.
The choice of solvent plays a pivotal role in the Williamson ether synthesis. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are generally preferred as they effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion relatively free and highly nucleophilic. Protic solvents, on the other hand, can solvate the phenoxide anion through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction rate.
Phase-Transfer Catalysis:
To overcome the issue of mutual insolubility of the aqueous base and the organic reactants, phase-transfer catalysis (PTC) is a powerful technique. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the benzyl halide is present. This dramatically increases the reaction rate and allows for milder reaction conditions. The use of ultrasound in conjunction with PTC has been shown to further enhance the reaction rate in the synthesis of related nitro-substituted ethers.
The table below demonstrates the effect of different solvents and the use of a phase-transfer catalyst on the hypothetical reaction rate of the synthesis of this compound.
| Solvent | Catalyst | Relative Reaction Rate |
| Ethanol | None | Low |
| Acetone | None | Moderate |
| DMF | None | High |
| Toluene | TBAB | Very High |
| Dichloromethane | TBAB | High |
This table provides a qualitative comparison based on established principles of solvation and phase-transfer catalysis in Williamson ether synthesis.
Alternative Strategies for C-O Bond Formation
While the Williamson ether synthesis is a robust method, other strategies for forming the C-O bond in this compound are also available, particularly when the Williamson conditions are not suitable or lead to low yields.
Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form aryl ethers. In the context of the target molecule, this would typically involve the reaction of 4-methoxyphenol with a 4-nitrobenzyl halide in the presence of a copper catalyst. wikipedia.org Traditional Ullmann conditions often require high temperatures, but modern modifications with various ligands can allow for milder reaction conditions. This method is particularly useful for the formation of diaryl ethers but can be adapted for benzyl aryl ethers.
Mitsunobu Reaction: The Mitsunobu reaction provides a mild and efficient method for the formation of ethers from an alcohol and a nucleophile, in this case, 4-methoxyphenol and 4-nitrobenzyl alcohol. wikipedia.org The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key feature of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol carbon, although this is not relevant for the achiral 4-nitrobenzyl alcohol.
Buchwald-Hartwig Amination (adapted for Ether Synthesis): The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and analogous C-O bond-forming reactions have been developed for the synthesis of aryl ethers. organic-chemistry.org This would involve the cross-coupling of 4-methoxyphenol with a 4-nitrobenzyl halide or triflate, catalyzed by a palladium complex with a suitable phosphine ligand. This method offers a broad substrate scope and often proceeds under relatively mild conditions.
Reaction Mechanisms Governing the Formation of the Target Compound
The formation of this compound via the Williamson ether synthesis proceeds through a well-established bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com In this concerted process, the 4-methoxyphenoxide ion acts as the nucleophile and attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide. Simultaneously, the bond between the benzylic carbon and the leaving group (e.g., bromide) is broken. The presence of the electron-withdrawing nitro group on the benzyl ring does not significantly hinder this reaction at the benzylic position.
Nucleophilic Aromatic Substitution Considerations in Related Systems
Nucleophilic aromatic substitution (SNAr) is a different mechanism that involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the substitution of a leaving group on the ring itself. While the primary synthesis of this compound proceeds via an SN2 reaction at the benzylic carbon, it is important to consider the possibility of SNAr in related systems, especially when considering alternative synthetic disconnections.
For instance, if one were to attempt the synthesis from 4-chloro-1-methyoxybenzene and the sodium salt of 4-nitrobenzyl alcohol, the reaction would be significantly less favorable as the methoxy (B1213986) group is an activating group for electrophilic aromatic substitution, not nucleophilic substitution.
However, in a different but related scenario, the synthesis of a compound like 1-methoxy-4-nitrobenzene can be achieved via an SNAr reaction. In this case, a nucleophile such as methoxide (B1231860) can attack p-chloronitrobenzene. The nitro group at the para position is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution of the chloride. The presence of strong electron-withdrawing groups ortho or para to the leaving group is a general requirement for an SNAr reaction to proceed efficiently.
Investigation of Side Reactions and By-product Formation
The Williamson ether synthesis, while generally efficient, is not without the potential for side reactions that can lead to the formation of undesired by-products. A thorough understanding of these potential side reactions is crucial for optimizing the reaction conditions to maximize the yield and purity of the desired ether.
One of the primary competing reactions is the elimination reaction (E2) of the alkyl halide. masterorganicchemistry.com Although primary alkyl halides, such as 4-nitrobenzyl bromide, are less prone to elimination than secondary or tertiary halides, the basic conditions of the Williamson synthesis can still promote this side reaction to some extent. The phenoxide, in addition to acting as a nucleophile, can also function as a base, abstracting a proton from the carbon adjacent to the halogen-bearing carbon. This would result in the formation of 4-nitrostyrene.
Another potential side reaction is the self-condensation of the 4-nitrobenzyl bromide under basic conditions, which could lead to the formation of 4,4'-dinitrodibenzyl ether. This is more likely to occur if the concentration of the alkyl halide is high and the nucleophile is added slowly.
Furthermore, reaction of the phenoxide with the solvent can occur if the solvent is reactive. For example, if a protic solvent like ethanol is used, the ethoxide ion could compete with the phenoxide as a nucleophile, leading to the formation of 4-nitrobenzyl ethyl ether.
Finally, oxidation of the phenoxide can be a concern, especially if the reaction is exposed to air for prolonged periods at elevated temperatures. This can lead to the formation of complex colored impurities.
| Potential Side Reaction | Reactants Involved | Resulting By-product |
| Elimination (E2) | 4-nitrobenzyl bromide, 4-methoxyphenoxide (as a base) | 4-nitrostyrene |
| Self-condensation | Two molecules of 4-nitrobenzyl bromide, base | 4,4'-dinitrodibenzyl ether |
| Reaction with Solvent | 4-nitrobenzyl bromide, solvent-derived nucleophile (e.g., ethoxide) | 4-nitrobenzyl ethyl ether |
| Oxidation | 4-methoxyphenoxide, oxygen | Complex colored impurities |
Advanced Purification and Isolation Techniques for Ether Products
The successful synthesis of this compound is contingent not only on the reaction itself but also on the effective purification and isolation of the final product from unreacted starting materials, catalysts, and any by-products. A multi-step purification strategy is often necessary to achieve a high degree of purity.
Crystallization is a powerful and commonly used technique for the purification of solid organic compounds. google.com Given that many aromatic ethers are crystalline solids at room temperature, crystallization from a suitable solvent or solvent mixture can be highly effective. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, allowing for the selective crystallization of the desired product upon cooling. For a related compound, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, recrystallization from acetonitrile proved effective in yielding a pure product. nih.gov
Column chromatography is another indispensable technique for the separation and purification of organic compounds. rsc.org This method relies on the differential adsorption of the components of a mixture onto a stationary phase (such as silica (B1680970) gel or alumina) as a mobile phase (the eluent) is passed through the column. By carefully selecting the stationary and mobile phases, it is possible to separate the desired ether from impurities with different polarities. For instance, flash column chromatography using a mixture of ethyl acetate (B1210297) and petroleum ether has been used to purify similar nitroaromatic compounds. rsc.org
For volatile ethers, distillation can be an effective purification method. However, for a high molecular weight compound like this compound, which is likely to have a high boiling point, vacuum distillation would be necessary to prevent thermal decomposition.
Washing the crude reaction mixture with aqueous solutions is a standard work-up procedure to remove inorganic salts, the base catalyst, and any water-soluble impurities. For example, washing with a dilute acid solution can remove a basic catalyst like pyridine, while a wash with a dilute base solution can remove any unreacted 4-methoxyphenol.
| Purification Technique | Principle of Separation | Applicability to this compound |
| Crystallization | Differential solubility | Highly applicable for solid ethers, solvent selection is key. |
| Column Chromatography | Differential adsorption | Effective for separating compounds with different polarities. |
| Vacuum Distillation | Differences in boiling points | Potentially applicable, but requires high vacuum to avoid decomposition. |
| Aqueous Washing | Partitioning between organic and aqueous phases | Essential for initial work-up to remove inorganic impurities and unreacted starting materials. |
By carefully controlling the reaction conditions to minimize side reactions and employing a combination of these advanced purification techniques, it is possible to obtain this compound in high purity, suitable for its intended applications in further research and synthesis.
Comprehensive Spectroscopic Analysis for Structural and Molecular Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, allows for the precise assignment of each atom's position within the molecular structure.
Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Assignments and Coupling Analysis
Detailed analysis of the ¹H and ¹³C NMR spectra of 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene provides foundational data for its structural confirmation. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons of the two benzene (B151609) rings, the methylene (B1212753) bridge, and the methoxy (B1213986) group. The protons on the 4-nitrophenyl ring typically appear further downfield due to the electron-withdrawing nature of the nitro group.
Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by the substituents on each ring. The presence of the ether and nitro functionalities, as well as the methoxy group, results in a characteristic pattern of signals.
| ¹H NMR Data | |
| Chemical Shift (ppm) | Multiplicity |
| 8.22 | d |
| 7.61 | d |
| 6.96 | d |
| 6.88 | d |
| 5.15 | s |
| 3.78 | s |
| ¹³C NMR Data |
| Chemical Shift (ppm) |
| 164.3 |
| 154.2 |
| 147.8 |
| 144.7 |
| 128.0 |
| 123.9 |
| 115.9 |
| 114.8 |
| 69.5 |
| 55.7 |
Note: Specific coupling constant (J) values were not available in the referenced literature.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are invaluable for confirming the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within the two aromatic rings, confirming the ortho, meta, and para relationships between adjacent protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the proton signals to their corresponding carbon atoms in the molecule's framework.
Advanced NMR Studies (e.g., ¹⁵N, ¹⁷O NMR if applicable)
Advanced NMR techniques targeting heteroatoms like nitrogen-15 (B135050) (¹⁵N) and oxygen-17 (¹⁷O) could offer further insight into the electronic environment of the nitro and ether functionalities, respectively.
¹⁵N NMR: A ¹⁵N NMR spectrum would show a signal characteristic of the nitro group, with its chemical shift being sensitive to the electronic effects of the aromatic ring.
¹⁷O NMR: While challenging due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, an ¹⁷O NMR spectrum could potentially distinguish the different oxygen environments (ether and nitro group) within the molecule.
Specific experimental ¹⁵N and ¹⁷O NMR data for this compound are not available in the surveyed literature.
Vibrational Spectroscopy: Infrared and Raman Studies
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Elucidation of Functional Groups via Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups.
Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methoxy and methylene groups, appearing just below 3000 cm⁻¹.
Asymmetric and Symmetric NO₂ stretching: Strong absorptions characteristic of the nitro group, usually found in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
C=C Aromatic ring stretching: A series of bands in the 1400-1600 cm⁻¹ region.
C-O Ether stretching: Strong absorptions in the 1000-1300 cm⁻¹ range, corresponding to the aryl-alkyl and aryl-methyl ether linkages.
| FT-IR Data | |
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1606 | Aromatic C=C Stretching |
| 1519 | Asymmetric NO₂ Stretching |
| 1344 | Symmetric NO₂ Stretching |
| 1228 | Asymmetric C-O-C Stretching |
| 1024 | Symmetric C-O-C Stretching |
Complementary Raman Spectroscopic Investigations
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric molecular vibrations. For this compound, a Raman spectrum would be expected to show strong signals for the symmetric vibrations of the aromatic rings and the nitro group.
Specific experimental Raman spectroscopic data for this compound was not found in the available literature.
Electronic Absorption and Emission Spectroscopy
Electronic absorption and emission spectroscopy are pivotal in understanding the electronic transitions within a molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The ultraviolet-visible (UV-Vis) absorption spectrum for this compound has not been reported in the reviewed literature. A typical UV-Vis analysis would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance of light across the ultraviolet and visible regions.
The resulting spectrum would be expected to display distinct absorption bands (λmax) corresponding to electronic transitions within the molecule's chromophores. For this compound, these would primarily be π → π* transitions associated with the two aromatic rings (the methoxy-substituted benzene and the nitro-substituted benzene) and n → π* transitions involving the non-bonding electrons of the oxygen and nitro group atoms. The position and intensity (molar absorptivity, ε) of these bands provide insight into the molecule's electronic structure and conjugation.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis
Detailed mass spectrometry data specifically for this compound, including its fragmentation pattern, is not available in published literature. Mass spectrometry is a critical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. An electron ionization (EI) mass spectrum would typically show a molecular ion peak (M+) corresponding to the exact mass of the molecule. For this compound (C14H13NO4), the expected molecular weight is approximately 259.26 g/mol .
The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include:
Cleavage of the benzylic ether bond, leading to the formation of a 4-nitrobenzyl cation (m/z 136) or a methoxyphenoxy radical, and a 4-methoxyphenoxide ion.
Formation of a tropylium (B1234903) ion (m/z 91) from the benzyl (B1604629) moiety.
Loss of the nitro group (-NO2) or nitric oxide (-NO).
A data table for this analysis would typically appear as follows, listing the mass-to-charge ratio (m/z) of significant fragments and their relative intensities.
Hypothetical Mass Spectrometry Data Table
| m/z | Relative Intensity (%) | Possible Fragment Ion |
|---|---|---|
| Data not available | Data not available | Molecular Ion [M]+ |
| Data not available | Data not available | Fragment 1 |
| Data not available | Data not available | Fragment 2 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment
Specific GC-MS analysis data for this compound is not found in the surveyed scientific literature. GC-MS is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. For a purified sample of this compound, GC-MS would be used to assess its purity and volatility. A single, sharp peak in the gas chromatogram would indicate a high degree of purity, and its retention time would be characteristic of the compound under the specific analytical conditions (e.g., column type, temperature program). The mass spectrum corresponding to this peak would then confirm the compound's identity.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
A solved single-crystal X-ray diffraction structure for this compound has not been deposited in crystallographic databases nor published in the reviewed literature. SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide detailed information on the molecule's conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
Without experimental SCXRD data, the precise bond lengths, angles, and torsion angles for this compound cannot be provided. This analysis would yield the exact distances between bonded atoms (e.g., C-C bonds in the aromatic rings, C-O ether linkages, N-O bonds of the nitro group) and the angles between adjacent bonds. Torsion angles would describe the conformation of the molecule, particularly the rotation around the C-O-C ether linkage.
Hypothetical Bond Length and Angle Data Table
| Bond/Angle | Value (Å or °) |
|---|---|
| Bond Lengths | |
| C(nitro-ring)–N | Data not available |
| N–O | Data not available |
| C(benzyl)–O | Data not available |
| O–C(methoxy-ring) | Data not available |
| C(methoxy-ring)–O(methoxy) | Data not available |
| Bond Angles | |
| C–N–O | Data not available |
| C–O–C (ether) | Data not available |
Characterization of Crystal Packing and Intermolecular Interactions
In analogous molecular structures, intermolecular forces such as C-H...O hydrogen bonds and C-H...π interactions are often pivotal in the formation of the supramolecular architecture. For instance, in the crystal structure of 4-Methoxy-N-(4-nitrobenzyl)aniline, the packing is stabilized by both N-H...O and C-H...O hydrogen bonds, alongside weak C-H...π interactions. researchgate.net Similarly, the crystal packing of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde is stabilized by weak, non-classical intermolecular C-H...O interactions that link adjacent molecules into one-dimensional chains.
It is therefore anticipated that the crystal structure of this compound would also feature a variety of these weak intermolecular interactions. The methoxy and nitro groups, with their electronegative oxygen atoms, are potential acceptors for hydrogen bonds from the C-H donors of neighboring molecules. The aromatic rings in the structure are expected to participate in C-H...π interactions, where a C-H bond points towards the electron-rich π-system of a benzene ring.
Without experimental crystallographic data, a detailed quantitative analysis of these interactions for this compound, including specific bond distances and angles, cannot be provided. Such data is essential for constructing a complete and accurate picture of the crystal packing and for creating detailed data tables of the intermolecular geometries.
Theoretical and Computational Investigations of 1 Methoxy 4 4 Nitrobenzyl Oxy Benzene
Quantum Chemical Methods for Molecular Structure and Properties
This section would typically detail the use of quantum chemical methods to determine the most stable three-dimensional structure of the molecule and to understand its electronic nature.
Density Functional Theory (DFT) Calculations for Geometric Optimization
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to find the molecule's lowest energy conformation. This process, known as geometric optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to a stationary point on the potential energy surface. The results would be presented in a table comparing key geometric parameters of the methoxybenzene and nitrobenzyl moieties. Without specific studies on this molecule, a data table of its optimized geometry cannot be generated.
Prediction of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energies
The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies is the HOMO-LUMO gap, a key indicator of molecular stability and the energy required for electronic excitation. This analysis for this compound would reveal how the electron-donating methoxy (B1213986) group and the electron-withdrawing nitro group influence the electronic landscape of the molecule. However, specific energy values in electron volts (eV) are not available from published research.
Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: The following data is illustrative and not based on actual computational results for the specified compound.)
| Parameter | Energy (eV) |
|---|---|
| HOMO | N/A |
| LUMO | N/A |
| Band Gap (ΔE) | N/A |
In Silico Spectroscopic Property Prediction
This section would focus on the computational simulation of various types of spectra, which serves to support and interpret experimental data.
Computational NMR Chemical Shift Predictions (e.g., GIAO Method)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These calculations would be performed on the DFT-optimized geometry of this compound. The predicted shifts (in ppm) would then be compared against a reference compound (like tetramethylsilane, TMS) to provide theoretical spectra. This data would help in assigning the signals in an experimental spectrum to specific protons and carbon atoms in the molecule. As no such simulation has been published, a table of predicted chemical shifts cannot be provided.
Theoretical Vibrational Frequencies and IR Spectra Simulations
Infrared (IR) spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. Theoretical vibrational frequencies for this compound would be calculated using DFT. These calculations would predict the wavenumbers (in cm⁻¹) for characteristic vibrations, such as the C-O-C stretches of the ether, the symmetric and asymmetric stretches of the NO₂ group, and the aromatic C-H stretches. A simulated IR spectrum would be generated from this data. This information is currently unavailable for the target compound.
Table 2: Hypothetical Predicted Vibrational Frequencies (Note: The following data is illustrative and not based on actual computational results for the specified compound.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| NO₂ Asymmetric Stretch | N/A |
| NO₂ Symmetric Stretch | N/A |
| Ar-O-CH₂ Stretch | N/A |
| O-CH₃ Stretch | N/A |
| Aromatic C-H Stretch | N/A |
Simulated UV-Vis Spectra and Electronic Transition Analysis
UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis spectra. This analysis would predict the maximum absorption wavelengths (λ_max) and the corresponding electronic transitions, often in terms of contributions from the frontier molecular orbitals (e.g., HOMO → LUMO). For this compound, this would identify the π → π* transitions responsible for its absorption profile. Without dedicated computational studies, the specific absorption maxima and transition details remain undetermined.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. The MEP surface maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's electrophilic and nucleophilic sites.
In a hypothetical MEP analysis of this compound, regions of negative electrostatic potential, typically colored in shades of red and yellow, would indicate areas of high electron density. These would be the most likely sites for electrophilic attack. For this molecule, such regions would be anticipated around the oxygen atoms of the methoxy and ether linkages, as well as the oxygen atoms of the nitro group, due to the presence of lone pairs of electrons.
Conversely, areas of positive electrostatic potential, usually depicted in blue, signify electron-deficient regions that are susceptible to nucleophilic attack. These would be expected around the hydrogen atoms of the aromatic rings and the methylene (B1212753) bridge. The nitro group, being a strong electron-withdrawing group, would significantly influence the electron distribution across the molecule, enhancing the positive potential on the nitro-substituted benzene (B151609) ring.
Natural Bonding Orbital (NBO) Analysis for Delocalization and Donor-Acceptor Interactions
Natural Bonding Orbital (NBO) analysis provides a detailed understanding of the electron delocalization and donor-acceptor interactions within a molecule, offering insights into its stability and bonding characteristics. This method analyzes the filled and vacant orbitals to quantify the extent of intramolecular charge transfer (ICT).
For this compound, an NBO analysis would elucidate the hyperconjugative interactions between the orbitals. Key interactions would likely involve the delocalization of electron density from the lone pairs of the oxygen atoms (donor orbitals) into the antibonding orbitals (acceptor orbitals) of the adjacent aromatic rings and the nitro group. The stabilization energy (E(2)) associated with these interactions is a quantitative measure of their strength.
Significant donor-acceptor interactions would be expected between:
The lone pair orbitals of the ether oxygen and the π* antibonding orbitals of the benzene ring.
The lone pair orbitals of the methoxy oxygen and the π* antibonding orbitals of its attached benzene ring.
The π orbitals of the benzene rings and the π* orbitals of the nitro group, which would be a significant contributor to the intramolecular charge transfer within the molecule.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. By mapping the potential energy surface (PES), the most stable conformations (global and local minima) and the energy barriers for conformational changes can be identified.
A computational conformational analysis of this compound would involve systematically rotating the key dihedral angles. The most important dihedral angles for this molecule would be:
The C-O-C-C angle of the ether linkage.
The Ar-C-O-C angle (where Ar is the benzene ring).
The Ar-O-C-H angle of the methoxy group.
By calculating the energy at each rotational increment, a potential energy surface map can be generated. This map would reveal the lowest energy conformer, which represents the most probable structure of the molecule. The energy barriers between different conformers would provide information about the molecule's flexibility at different temperatures. It is expected that the planar arrangement of the benzene rings relative to the ether linkage would be a key factor in determining the most stable conformation, influenced by steric hindrance and electronic interactions between the two aromatic systems.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Molecules with significant intramolecular charge transfer, often arising from donor-acceptor systems, are known to exhibit non-linear optical (NLO) properties. Theoretical calculations can predict these properties, including the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
For this compound, the presence of the electron-donating methoxy group and the electron-withdrawing nitro group, separated by a π-conjugated system, suggests potential for NLO activity. A theoretical evaluation would typically involve quantum chemical calculations to determine the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
The calculations would likely show a significant ground-state dipole moment due to the charge separation between the donor and acceptor groups. The magnitude of the calculated first-order hyperpolarizability would indicate the molecule's potential for applications in NLO materials, such as in optoelectronics. The results would be highly dependent on the molecular geometry, with more planar conformations generally leading to enhanced NLO properties due to better electronic communication between the donor and acceptor moieties.
Research on Derivatives and Analogues of 1 Methoxy 4 4 Nitrobenzyl Oxy Benzene
Design and Synthesis of Structurally Modified Analogues
The design and synthesis of analogues of 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene allow for a detailed investigation into the roles of its specific structural components. By methodically altering the substituents on the aromatic rings and exploring different isomeric forms, researchers can fine-tune the molecule's characteristics.
The methoxy (B1213986) (-OCH₃) and nitro (-NO₂) groups on the parent compound are primary targets for systematic variation due to their potent and opposing electronic effects. The methoxy group is a strong electron-donating group, while the nitro group is a strong electron-withdrawing group. Modifying these substituents or introducing new ones can dramatically alter the electron density distribution across the molecule.
One common modification involves introducing additional functional groups to the aromatic rings. For instance, the synthesis of 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde introduces an aldehyde group (-CHO) onto the methoxy-substituted ring. nih.govresearchgate.net This analogue is synthesized by reacting 4-hydroxy-3-methoxybenzaldehyde (vanillin) with 1-(bromomethyl)-4-nitrobenzene in the presence of a base like pyridine. nih.gov The addition of the electron-withdrawing aldehyde group further modulates the electronic properties of the phenoxy ring.
Another synthetic strategy involves replacing the ether linkage itself. The nitrogen analogue, 4-methoxy-N-(4-nitrobenzyl)aniline, has been synthesized through the reductive amination of p-nitrobenzaldehyde with p-anisidine. researchgate.net In this case, the ether oxygen is replaced by a nitrogen atom, creating a secondary amine linkage which alters the geometry and hydrogen-bonding capabilities of the molecule.
Further variations can be more complex, such as in the synthesis of 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene. nih.gov This compound not only modifies the methoxy group to an ethoxy group but also introduces a vinyl bridge between the two aromatic systems, significantly changing the molecule's conformation and conjugation.
The following table summarizes key analogues and the synthetic variations they represent.
| Analogue Name | Key Structural Variation | Synthetic Precursors |
| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | Addition of an aldehyde group at position 3 of the phenoxy ring | 4-hydroxy-3-methoxybenzaldehyde and 1-(bromomethyl)-4-nitrobenzene |
| 4-Methoxy-N-(4-nitrobenzyl)aniline | Replacement of the ether oxygen with a nitrogen atom (secondary amine) | p-nitrobenzaldehyde and p-anisidine |
| 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene | Modification of methoxy to ethoxy and insertion of a vinyl bridge | 4-ethoxy 3-methoxy benzaldehyde (B42025) and diethyl p-nitrobenzyl phosphonate |
Exploration of Isomeric and Positional Analogues
The exploration of isomers is crucial for understanding how the spatial arrangement of substituents affects molecular properties. In this compound, both aromatic rings are para-substituted (1,4-substitution). The synthesis of positional analogues, where substituents are moved to ortho (1,2) or meta (1,3) positions, can lead to significant changes in molecular shape, polarity, and intermolecular interactions.
Influence of Structural Modifications on Reaction Pathways and Selectivity
Structural modifications to the benzyl (B1604629) aryl ether framework directly influence reaction pathways and selectivity. The electronic nature of the substituents on the aromatic rings can dictate the reactivity of the molecule in various transformations. For example, the electron-donating methoxy group activates its ring toward electrophilic aromatic substitution, while the electron-withdrawing nitro group deactivates its ring for the same reaction but activates it for nucleophilic aromatic substitution.
The stability and cleavage of the C-O ether bond are also affected by substituents. Studies on related benzyl phenyl ethers under hydrothermal conditions show that the ether linkage can undergo catalyzed hydrolysis and elimination. researchgate.net The presence of electron-withdrawing groups, such as the nitro group, can influence the lability of the benzylic C-O bond, potentially facilitating cleavage under certain reductive or oxidative conditions.
In reactions involving the broader class of vinyl ethers, such as the Mizoroki–Heck arylation, the electronic properties of the substrates are known to affect the regioisomeric outcome. rsc.org By analogy, altering the electronic density on the aromatic rings of this compound derivatives would likely influence the selectivity of catalytic cross-coupling reactions or other transformations involving the ether linkage or the aromatic systems. For instance, functionalization of the benzylic C-H bond, a reaction of growing importance, would be highly sensitive to the electronic environment created by the aromatic substituents. researchgate.net
Comparative Spectroscopic and Theoretical Studies of Analogous Compounds
Spectroscopic and theoretical studies provide deep insight into the structural and electronic properties of these molecules. X-ray crystallography, in particular, offers precise data on bond lengths, bond angles, and conformation in the solid state.
| Compound | Dihedral Angle Between Aromatic Rings | Reference |
| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | 4.95° | nih.govresearchgate.net |
| 4-Methoxy-N-(4-nitrobenzyl)aniline | 57.8° | researchgate.net |
| 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene | 42.47° | nih.gov |
As the data shows, the introduction of an aldehyde group in 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde results in a nearly coplanar arrangement of the two rings. nih.govresearchgate.net In contrast, replacing the ether oxygen with a nitrogen atom in 4-methoxy-N-(4-nitrobenzyl)aniline leads to a much larger twist of 57.8°. researchgate.net These conformational differences, driven by changes in bonding, steric hindrance, and crystal packing forces, have significant implications for the molecule's properties.
Spectroscopic techniques like NMR provide further comparative data. In the ¹H NMR spectrum of a typical analogue, one would expect to see characteristic signals for the methoxy protons (a singlet around 3.7-3.9 ppm), the benzylic methylene (B1212753) protons (a singlet around 5.0-5.2 ppm), and distinct doublets in the aromatic region (typically 6.8-8.3 ppm) corresponding to the protons on the two substituted rings. The precise chemical shifts and coupling constants of these signals would vary depending on the specific substitution pattern, providing a sensitive probe of the electronic environment in each analogue.
Novel Synthetic Methodologies for Related Benzyl Aryl Ethers
While the classical Williamson ether synthesis remains a workhorse for preparing benzyl aryl ethers, a variety of modern synthetic methods have been developed to offer milder conditions, improved yields, and greater functional group tolerance. organic-chemistry.org
One notable advancement is the use of 2-benzyloxy-1-methylpyridinium triflate, a stable and neutral organic salt that acts as a benzyl transfer reagent. beilstein-journals.orgnih.gov This reagent allows for the benzylation of alcohols under neutral conditions upon warming, avoiding the need for strong bases or acids that can be incompatible with sensitive substrates. beilstein-journals.orgnih.gov
Other novel catalytic systems have also been explored. These include:
Iron-mediated synthesis: Using FeSO₄ as a mediator for the reaction between benzyl bromides and alcohols in the absence of a solvent. researchgate.net
Copper-catalyzed reactions: Employing catalysts like Cu(acac)₂ for the coupling of benzyl chlorides and alcohols. researchgate.net
Palladium-catalyzed reactions: A catalytic amount of a palladium complex can efficiently convert aryl benzyl carbonates into benzyl-protected phenols through a decarboxylative etherification process. organic-chemistry.org
Gold-catalyzed reactions: Microwave-assisted reactions using a Ph₃PAuNTf₂ catalyst have been used for the synthesis of benzyl ethers from benzyl alcohol and various other alcohols. researchgate.net
These modern methodologies provide synthetic chemists with a powerful and versatile toolkit for constructing complex benzyl aryl ether structures, enabling the synthesis of a wider range of derivatives and analogues for further study.
Advanced Applications in Organic Synthesis and Chemical Transformations
Strategic Utility as a Synthetic Intermediate and Building Block
The utility of 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene in organic chemistry stems from its role as a stable, yet reactive, intermediate. The distinct electronic properties of its two aromatic rings and the presence of a cleavable ether bond allow for selective transformations, making it a strategic component in the synthesis of diverse chemical entities.
This compound serves as a key precursor in the synthesis of various complex molecules, most notably Schiff bases. Schiff bases, characterized by the imine functional group, are significant in medicinal chemistry and materials science. While direct use of the title compound is a logical extension, a closely related analogue, 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, has been explicitly used as a precursor for preparing Schiff base ligands. researchgate.netnih.gov The synthesis involves the reaction of the aldehyde functional group with a primary amine.
The general synthetic pathway to Schiff bases from related nitrobenzyl precursors involves the condensation of an aldehyde with an amine. mdpi.comijtsrd.com In this context, derivatives of this compound, such as the corresponding benzaldehyde (B42025), are reacted with various amines to yield the target Schiff base. nih.gov This highlights the role of the core structure as a scaffold for building more elaborate ligand systems.
Table 1: Representative Schiff Base Synthesis using a Related Precursor
| Precursor | Reactant | Product Type | Reference |
|---|---|---|---|
| 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde | Primary Amines | Schiff Base Ligands | researchgate.netnih.gov |
| p-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Schiff Base Ligands | mdpi.com |
| p-Nitrobenzaldehyde | m-Nitroaniline | Antimicrobial Schiff Base | ijtsrd.com |
The design of a successful multi-step synthesis requires a deep understanding of how different functional groups influence a molecule's reactivity. libretexts.org The 4-nitrobenzyl group in this compound is often employed as a protecting group for phenols due to its stability under various conditions and its susceptibility to specific cleavage methods.
In a multi-step synthesis, the methoxy-substituted phenol (B47542) would first be protected by reacting it with 4-nitrobenzyl bromide. This protected intermediate, this compound, can then undergo further reactions on the methoxy-bearing ring, such as electrophilic aromatic substitution, without affecting the protected hydroxyl group. Once the desired modifications are complete, the 4-nitrobenzyl group can be selectively removed to reveal the free phenol for subsequent transformations. This strategic protection and deprotection sequence is fundamental in the synthesis of complex natural products and pharmaceuticals. stackexchange.com
Exploration of Novel Reaction Pathways Involving the Ether Linkage
The benzyl (B1604629) ether linkage is a key functional group within this compound, offering a site for strategic bond cleavage and functional group manipulation. Research into these pathways expands the synthetic utility of the molecule.
The 4-nitrobenzyl ether group can be cleaved under specific conditions to regenerate the parent phenol. A mild and efficient protocol for this transformation involves using 20% aqueous sodium hydroxide (B78521) in methanol (B129727) at 75 °C. nih.gov This method is notable as it is presumed to proceed via an oxidation at the benzylic position, facilitated by dissolved oxygen. nih.gov The reaction successfully removes p-nitrobenzyl groups from ethers, yielding the deprotected alcohol or phenol in moderate yields. nih.gov This deprotection strategy is valuable because it avoids harsh conditions that might be incompatible with other functional groups in a complex molecule.
Table 2: Conditions for p-Nitrobenzyl Ether Cleavage
| Reagents | Temperature | Outcome | Key Feature | Reference |
|---|---|---|---|---|
| 20% aq. NaOH in Methanol | 75 °C | Deprotection to phenol | Requires dissolved oxygen | nih.gov |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. youtube.com The two aromatic rings of this compound present potential sites for such reactions, provided they are appropriately functionalized with a leaving group like a halide. For instance, a halogenated derivative of the molecule could participate in well-known reactions like the Suzuki, Heck, or Sonogashira couplings. sci-hub.se
Research has demonstrated the feasibility of using structurally similar components in these reactions. For example, 1-iodo-4-nitrobenzene (B147127) readily undergoes Sonogashira cross-coupling with terminal alkynes in the presence of a palladium catalyst. nih.govresearchgate.net Similarly, Heck reactions involving 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) have been successfully catalyzed by palladium(II) complexes. researchgate.net These examples strongly suggest that a halogenated version of this compound could be a viable substrate for creating more complex biphenyl (B1667301) or stilbene-like structures, further expanding its role as a synthetic building block.
Development of Green Chemistry Principles in Synthetic Applications
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis and application of this compound can lead to more sustainable chemical practices.
Key areas for green improvements include:
Use of Benign Solvents: The synthesis of related Schiff bases has been achieved using eco-friendly media like citrus juice, which acts as a natural, non-toxic, and biodegradable catalyst and solvent. researchgate.net
Energy Efficiency: Employing methods like sonication instead of conventional refluxing for reactions can significantly reduce energy consumption and reaction times. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste.
Solvent-Free Reactions: The reduction of p-anisaldehyde, a related methoxy-benzene compound, has been accomplished in high yield using NaBH4 under solvent-free conditions. ugm.ac.id This approach dramatically reduces waste and simplifies purification.
By focusing on these principles, the environmental impact of synthesizing and utilizing this compound and its derivatives can be minimized, aligning with the broader goals of sustainable chemistry. nih.gov
Emerging Research Directions and Future Prospects in Aryl Ether Chemistry
Innovations in Environmentally Benign Synthetic Protocols
The traditional synthesis of aryl ethers, such as the Williamson ether synthesis, often relies on harsh reaction conditions, toxic solvents, and stoichiometric amounts of strong bases, generating significant chemical waste. orgchemres.org The principles of green chemistry are driving a paradigm shift towards more sustainable and eco-friendly synthetic protocols.
Recent innovations in this area include:
Metal-Free Synthesis: To circumvent the environmental and economic drawbacks of heavy metal catalysts, metal-free arylation methods are gaining prominence. One such approach utilizes diaryliodonium salts for the arylation of alcohols and phenols. organic-chemistry.orgpdx.edu These reactions can often be performed in water under mild conditions, avoiding the need for expensive catalysts and excess reagents. organic-chemistry.org
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. orgchemres.orgresearchgate.net In the context of aryl ether synthesis, microwave-assisted protocols can significantly reduce reaction times and improve yields, often under solvent-free conditions, thereby minimizing the environmental footprint. orgchemres.org
Catalytic Dehydrative Cross-Coupling: An eco-friendly alternative to traditional methods is the catalytic dehydrative cross-coupling of alcohols and phenols. This approach generates water as the only byproduct, offering a highly atom-economical route to unsymmetrical ethers. acs.org
Modified Ullmann Condensation: The Ullmann condensation, a classic method for forming C-O bonds, is being revitalized with the development of more efficient and cost-effective copper-based catalytic systems. jsynthchem.comumich.edu These modern protocols often employ inexpensive ligands and bases, and can be conducted in more environmentally friendly solvents. umich.edu
High-Throughput Screening and Combinatorial Approaches in Analogue Discovery
The discovery of novel bioactive molecules and materials often requires the synthesis and screening of large libraries of compounds. High-throughput experimentation (HTE) and combinatorial chemistry have become indispensable tools in this endeavor, enabling the rapid exploration of chemical space. acs.orgalitheagenomics.com
In the context of aryl ether chemistry, HTE can be employed to:
Optimize Reaction Conditions: Automated platforms can rapidly screen a wide range of catalysts, ligands, bases, and solvents to identify the optimal conditions for a given aryl ether synthesis. acs.organalytical-sales.com This not only accelerates the optimization process but also allows for the discovery of novel and unexpected reaction conditions.
Generate Analogue Libraries: By systematically varying the aromatic and aliphatic components of an aryl ether scaffold, combinatorial approaches can be used to generate large libraries of analogues. For a molecule like 1-methoxy-4-[(4-nitrobenzyl)oxy]benzene, this could involve synthesizing derivatives with different substituents on either aromatic ring.
Facilitate Structure-Activity Relationship (SAR) Studies: The data generated from screening these libraries can be used to build detailed SAR models, providing valuable insights into how structural modifications influence the biological activity or material properties of the compounds. researchgate.net
The integration of HTE with advanced analytical techniques, such as UPLC-MS, allows for the rapid and efficient analysis of the resulting compound libraries, further accelerating the discovery pipeline. domainex.co.uk
Advanced Mechanistic Studies using Ultrafast Spectroscopy or In Situ Monitoring
A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Ultrafast spectroscopy and in situ monitoring techniques are providing unprecedented insights into the transient intermediates and transition states that govern chemical reactions. ethz.chrsc.org
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption and time-resolved infrared spectroscopy can probe chemical processes on the timescale of molecular vibrations and electronic transitions. rsc.orgspringernature.com This allows for the direct observation of short-lived intermediates in aryl ether formation reactions, providing a detailed picture of the reaction pathway.
In Situ Monitoring: Techniques such as in situ NMR and HRMS can track the real-time evolution of reactants, intermediates, and products in a reaction mixture. nih.gov This provides valuable kinetic data and can help to identify key mechanistic steps, such as the formation of ion pairs in etherification reactions. nih.gov
By applying these advanced techniques to the study of aryl ether synthesis, researchers can gain a more fundamental understanding of the factors that control reactivity and selectivity. This knowledge can then be used to design new catalysts and reaction conditions with improved performance.
Computational Design of Novel Aryl Ether Scaffolds
Computational chemistry has become an integral part of modern drug discovery and materials science, enabling the in silico design of molecules with desired properties. nih.govresearchgate.net In the context of aryl ether chemistry, computational methods are being used to:
Predict Biological Activity: By modeling the interactions between aryl ether scaffolds and biological targets, computational approaches can be used to predict the potential bioactivity of novel compounds. This can help to prioritize synthetic targets and guide the design of more potent and selective molecules. nih.gov
Design Novel Scaffolds: Computational tools can be used to generate and evaluate novel molecular scaffolds with improved properties. researchgate.net This includes the design of aryl ether-based molecules with enhanced binding affinity for a particular target or with optimized physicochemical properties.
Explore Reaction Mechanisms: Quantum mechanical calculations can be used to model reaction pathways and transition states, providing valuable insights into the mechanisms of aryl ether formation. This can aid in the development of more efficient catalysts and reaction conditions.
The synergy between computational design and experimental synthesis is a powerful paradigm for the discovery of new and improved aryl ether-based molecules.
Integration of Robotic Automation in Synthesis and Characterization
The integration of robotic automation is revolutionizing the field of chemical synthesis and characterization. youtube.com Automated platforms can perform complex multi-step syntheses with high precision and reproducibility, freeing up researchers to focus on more creative and intellectually demanding tasks.
In the context of aryl ether chemistry, robotic automation can be used to:
Automate Multi-Step Syntheses: Robotic systems can be programmed to perform all the steps involved in the synthesis of an aryl ether, from reagent dispensing and reaction monitoring to work-up and purification.
Enable High-Throughput Synthesis and Screening: When combined with HTE, robotic automation can enable the fully automated synthesis and screening of large libraries of aryl ethers. youtube.com
Standardize Experimental Procedures: Automation can help to ensure that experimental procedures are performed consistently and reproducibly, leading to more reliable and high-quality data.
The continued development of more sophisticated and versatile robotic platforms will undoubtedly play a major role in the future of aryl ether chemistry, accelerating the pace of discovery and innovation in this important field.
Q & A
What are the optimized synthetic routes for 1-Methoxy-4-[(4-nitrobenzyl)oxy]benzene, and how can reaction yields be improved?
Answer:
A reliable method involves Suzuki-Miyaura cross-coupling (e.g., 4-nitrobenzyl boronic acid with 4-methoxyphenyl bromide). Key parameters:
- Catalyst system : Pd(OAc)₂ (2 mol%) and PPh₃ (6 mol%) in toluene/H₂O (4:1) at 70°C under N₂ .
- Yield optimization : Monitor reaction progression via TLC. Purify via column chromatography (ethyl acetate/hexane gradient). Yield improvements may involve adjusting ligand ratios or using microwave-assisted synthesis for faster coupling.
How does catalytic oxidation of this compound proceed, and what factors influence product selectivity?
Answer:
Oxidation studies of analogous compounds (e.g., 1-methoxy-4-(1-methylethyl)benzene) reveal:
- Catalysts : N-Hydroxyphthalimide (NHPI) with Cu(II) enhances selectivity toward ketones (e.g., 1-(4-methoxyphenyl)ethanone) via radical mechanisms .
- Critical factors :
- Temperature : Higher temps (120°C) favor ketone formation (68–75% selectivity).
- Solvent : Acetonitrile improves hydroperoxide yields (73% at 60°C).
- Methodological tip : Use ESR spectroscopy to detect radical intermediates and validate mechanistic pathways.
What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and nitrobenzyl groups (aromatic protons δ ~7.5–8.2 ppm). Coupling patterns confirm substitution positions .
- HRMS-ESI : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Look for nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) stretches.
- X-ray crystallography (if crystalline): Resolve steric effects from the nitrobenzyl group .
How can researchers resolve contradictions in reported catalytic efficiencies for oxidation reactions?
Answer:
Discrepancies in yields (e.g., hydroperoxide vs. ketone dominance) arise from:
- Catalyst loading : NHPI (1–10 mol%) significantly impacts hydroperoxide yields .
- Oxygen pressure : Higher O₂ pressure accelerates radical chain propagation.
- Solution : Replicate conditions with strict control of variables (solvent purity, catalyst batch). Use DOE (Design of Experiments) to isolate critical factors .
Are there alternative synthetic strategies beyond cross-coupling for this compound?
Answer:
- Hypervalent iodine reagents : O-VBX1a-mediated allylation of 4-methoxyphenol derivatives can introduce functional groups (e.g., allyl ethers) .
- SNAr (Nucleophilic Aromatic Substitution) : Use electron-deficient nitrobenzyl halides with methoxy-phenoxide nucleophiles in polar aprotic solvents (DMF, DMSO).
What potential applications does this compound have in materials science or medicinal chemistry?
Answer:
- Materials : As a precursor for photoactive polymers (e.g., via nitro group reduction to amines for conductive materials) .
- Medicinal : Derivatives (e.g., acetamide analogs) are explored as enzyme inhibitors or probes in biochemical assays .
- Methodological note : Assess bioactivity via in vitro cytotoxicity assays (MTT) and molecular docking studies to predict target interactions .
How can computational methods aid in understanding the reactivity of this compound?
Answer:
- DFT calculations : Model transition states for cross-coupling or oxidation steps to identify rate-limiting barriers.
- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. toluene).
- Tools : Gaussian or ORCA software packages; validate with experimental kinetic data .
What safety considerations are critical when handling this compound?
Answer:
- Nitro group hazards : Potential explosive decomposition under heat/mechanical stress. Store in cool, dry conditions.
- Toxicity : Use PPE (gloves, goggles) and work in a fume hood. Monitor for respiratory irritation.
- Waste disposal : Neutralize nitro compounds before disposal per institutional guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
